1-((Diiodomethyl)sulfonyl)-4-methylbenzene
Overview
Description
Mechanism of Action
- By inhibiting DHPS, sulfonamides disrupt bacterial folate synthesis, leading to impaired DNA production and bacterial growth inhibition .
- Impact on Bioavailability : Sulfonamides’ bioavailability depends on factors like solubility and tissue distribution .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
: Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13, 259–272. Link
Biochemical Analysis
Biochemical Properties
1-((Diiodomethyl)sulfonyl)-4-methylbenzene plays a crucial role in biochemical reactions due to its ability to act as a halogen bond donor . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to form halogen bonds with amino acid residues in proteins, which can influence protein folding and stability . Additionally, this compound can interact with sulfotransferases, enzymes that catalyze the transfer of sulfonate groups to substrates, thereby affecting the sulfonation process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can disrupt cell membrane integrity, leading to cell lysis and death, which is a key aspect of its antimicrobial activity . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of halogen bonds with biomolecules, which can alter their structure and function . The compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity . Additionally, this compound can influence gene expression by interacting with DNA and RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as tissue damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect, but exceeding this threshold can lead to toxic effects . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with sulfotransferases . These enzymes catalyze the sulfonation of the compound, leading to the formation of sulfonated metabolites that are more water-soluble and can be excreted from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of other enzymes involved in metabolic pathways . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . These interactions play a key role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals . For example, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it can accumulate in the cytoplasm or other organelles, where it can exert its antimicrobial effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in therapeutic applications.
Preparation Methods
The synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with diiodomethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+Diiodomethane→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((Diiodomethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The diiodomethyl group can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or thiols under specific conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((Diiodomethyl)sulfonyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a halogen bond donor in the synthesis of co-crystals and other complex structures.
Biology: Its antimicrobial properties make it useful in the development of disinfectants and preservatives.
Medicine: The compound is explored for its potential use in antimicrobial therapies.
Industry: It is employed in the formulation of pesticides and other antimicrobial agents
Comparison with Similar Compounds
Similar compounds to 1-((Diiodomethyl)sulfonyl)-4-methylbenzene include:
Sulfonamides: These compounds also contain a sulfonyl group but differ in their antimicrobial spectrum and mechanism of action.
Sulfonimidates: These compounds have a similar sulfur (VI) center but are used in different applications, such as asymmetric synthesis and polymer production.
Sulfonyl Chlorides: These are precursors to sulfonyl compounds and are used in various synthetic applications.
The uniqueness of this compound lies in its diiodomethyl group, which imparts distinct halogen bonding properties and enhances its antimicrobial efficacy .
Properties
IUPAC Name |
1-(diiodomethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILGBPDXMVFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032541 | |
Record name | Diiodomethyl 4-methylphenyl sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS] | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9446 | |
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Boiling Point |
394 °C | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.20 | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/ | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mode of action (MOA) underpinning the reproductive toxicity of diiodomethyl-p-tolylsulfone (DIMPTS) is excess systemic iodide levels, resulting in hypothyroidism. This MOA evaluation also addresses the potential for toxicity and adverse health outcomes during critical windows of development for different tissues. The data indicate that testicular development in the neonate represents the tissue and life-stage that are most sensitive to iodide toxicity. Life-stage specific dosimetry appears to be a major determinant of this sensitivity, with the neonate being exposed to higher levels of iodide than the fetus during the period of testicular development, in particular Sertoli cell maturation and differentiation. While no reports could be found in the literature linking excess iodide exposure in humans to testicular toxicity, there is evidence that neonates born to mothers with excessive iodide intake do exhibit signs of transient hypothyroidism. Although there are major physiological and temporal differences in testicular development and Sertoli cell replication between the rat and human, it is not inconceivable that continuous long term exposures to excess iodide first from maternal milk and then in the diet through to the onset of puberty could affect testicular development. However, exposures to iodinated substances - such as DIMPTS - contribute less than 1% of the required daily iodide intake for normal fetal and neonatal development and, consequently, continuous exposure to excess iodide during the pre-pubertal period is unlikely. As exposures to DIMPTS are both very low and sporadic in nature it is not likely that they represent any risk to health at any life-stage. | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tan powder at room temperature | |
CAS No. |
20018-09-1 | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20018-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diiodomethyl p-tolyl sulfone | |
Source | ChemIDplus | |
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Record name | Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Diiodomethyl 4-methylphenyl sulfone | |
Source | EPA DSSTox | |
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Record name | p-[(diiodomethyl)sulphonyl]toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.502 | |
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Record name | DIIODOMETHYLTOLYLSULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ36QMI3H | |
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Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
136 °C (range of 149-152 °C), Melting point: 150 °C | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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